molecular formula C18H18ClN5OS B251541 N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-2,2-dimethylpropanamide

N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-2,2-dimethylpropanamide

Cat. No. B251541
M. Wt: 387.9 g/mol
InChI Key: ZLYHDVQWQWSGRN-UHFFFAOYSA-N
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Description

N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-2,2-dimethylpropanamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is commonly referred to as "CBT" and has shown promising results in various fields of research. In

Mechanism of Action

The mechanism of action of CBT is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. CBT has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which may be beneficial in the treatment of Alzheimer's disease. CBT has also been shown to inhibit the activity of certain proteins that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
CBT has been shown to have a number of biochemical and physiological effects. It has been shown to be non-toxic and non-cytotoxic, making it a promising candidate for use in scientific research. CBT has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related disorders. Additionally, CBT has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of CBT is its versatility. It has been shown to have a wide range of applications in scientific research, making it a valuable tool for researchers in various fields. Additionally, CBT is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of CBT is its relatively low solubility in aqueous solutions, which may limit its use in certain experiments.

Future Directions

For the study of CBT include its potential use in the treatment of neurodegenerative disorders and cancer, as well as its use as a fluorescent probe and photosensitizer.

Synthesis Methods

The synthesis of CBT involves the reaction of 6-chloro-2-phenylbenzotriazole with thiourea in the presence of a catalyst. The resulting product is then reacted with 2,2-dimethylpropanoyl chloride to yield N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-2,2-dimethylpropanamide. This synthesis method has been well-established and has been used in numerous studies.

Scientific Research Applications

CBT has been studied extensively for its potential use in scientific research. It has been shown to have a wide range of applications, including as a fluorescent probe for the detection of proteins and nucleic acids, as a photosensitizer for photodynamic therapy, and as a potential anticancer agent. CBT has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

Molecular Formula

C18H18ClN5OS

Molecular Weight

387.9 g/mol

IUPAC Name

N-[(6-chloro-2-phenylbenzotriazol-5-yl)carbamothioyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C18H18ClN5OS/c1-18(2,3)16(25)21-17(26)20-13-10-15-14(9-12(13)19)22-24(23-15)11-7-5-4-6-8-11/h4-10H,1-3H3,(H2,20,21,25,26)

InChI Key

ZLYHDVQWQWSGRN-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)NC(=S)NC1=CC2=NN(N=C2C=C1Cl)C3=CC=CC=C3

Canonical SMILES

CC(C)(C)C(=O)NC(=S)NC1=CC2=NN(N=C2C=C1Cl)C3=CC=CC=C3

Origin of Product

United States

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